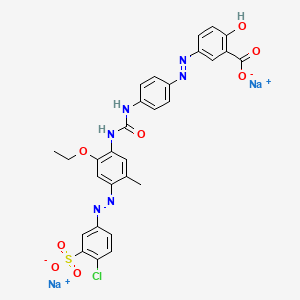
Disodium 5-((4-((((4-((4-chloro-3-sulphonatophenyl)azo)-2-ethoxy-5-tolyl)amino)carbonyl)amino)phenyl)azo)salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DISODIUM 5-[[4-[[[[4-[(4-CHLORO-3-SULFONATOPHENYL)AZO]-2-ETHOXY-5-TOLYL]AMINO]CARBONYL]AMINO]PHENYL]AZO]SALICYLATE is a complex organic compound known for its vibrant color properties. It is commonly used as a dye due to its ability to produce bright and stable colors. The compound is characterized by its azo groups, which are responsible for its chromophoric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DISODIUM 5-[[4-[[[[4-[(4-CHLORO-3-SULFONATOPHENYL)AZO]-2-ETHOXY-5-TOLYL]AMINO]CARBONYL]AMINO]PHENYL]AZO]SALICYLATE typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-chloro-3-sulfonatophenylamine. This involves treating the amine with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-ethoxy-5-toluidine to form the azo compound.
Further Coupling: This intermediate is further coupled with salicylic acid under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pH, and concentration of reagents, are meticulously controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
DISODIUM 5-[[4-[[[[4-[(4-CHLORO-3-SULFONATOPHENYL)AZO]-2-ETHOXY-5-TOLYL]AMINO]CARBONYL]AMINO]PHENYL]AZO]SALICYLATE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where substituents can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products
Oxidation: Oxidized derivatives with altered chromophoric properties.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
DISODIUM 5-[[4-[[[[4-[(4-CHLORO-3-SULFONATOPHENYL)AZO]-2-ETHOXY-5-TOLYL]AMINO]CARBONYL]AMINO]PHENYL]AZO]SALICYLATE has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical analyses and experiments.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials.
Mechanism of Action
The compound exerts its effects primarily through its chromophoric azo groups, which absorb light at specific wavelengths, resulting in its vibrant color. The molecular targets and pathways involved include interactions with various substrates in biological and chemical systems, leading to changes in color and other properties.
Comparison with Similar Compounds
Similar Compounds
- DISODIUM 5-[[4-[[[[2-METHOXY-4-[(3-SULFONATOPHENYL)AZO]PHENYL]AMINO]CARBONYL]AMINO]PHENYL]AZO]SALICYLATE
- DISODIUM 5-[[4-[[[[2-METHOXY-4-[(3-SULFONATOPHENYL)AZO]PHENYL]AMINO]CARBONYL]AMINO]PHENYL]AZO]-3-METHYLSALICYLATE
Properties
CAS No. |
94088-51-4 |
|---|---|
Molecular Formula |
C29H23ClN6Na2O8S |
Molecular Weight |
697.0 g/mol |
IUPAC Name |
disodium;5-[[4-[[4-[(4-chloro-3-sulfonatophenyl)diazenyl]-2-ethoxy-5-methylphenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C29H25ClN6O8S.2Na/c1-3-44-26-15-23(36-35-20-8-10-22(30)27(14-20)45(41,42)43)16(2)12-24(26)32-29(40)31-17-4-6-18(7-5-17)33-34-19-9-11-25(37)21(13-19)28(38)39;;/h4-15,37H,3H2,1-2H3,(H,38,39)(H2,31,32,40)(H,41,42,43);;/q;2*+1/p-2 |
InChI Key |
FFISEGDYTPFXAM-UHFFFAOYSA-L |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])C)NC(=O)NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


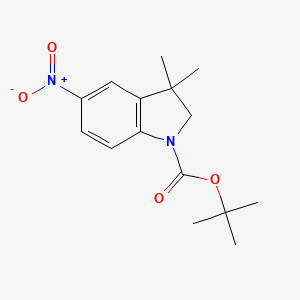
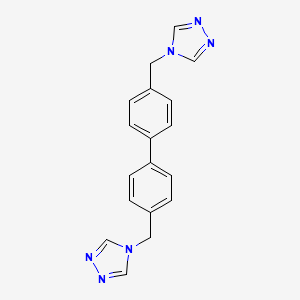
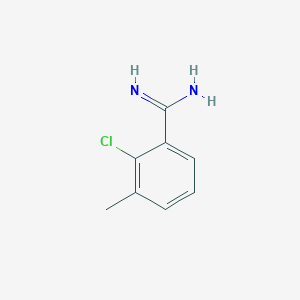
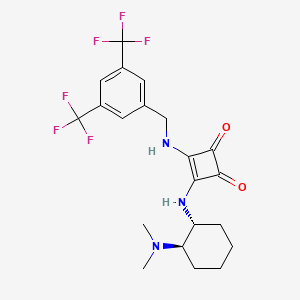
![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12963057.png)
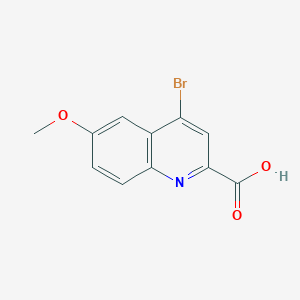
![6-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12963062.png)
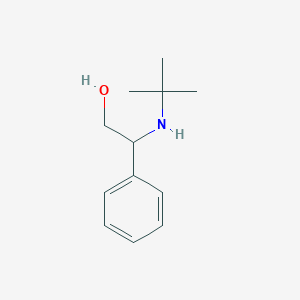
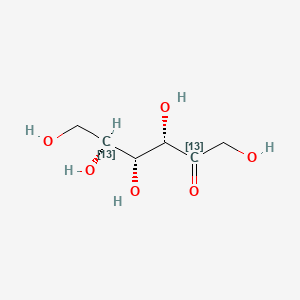
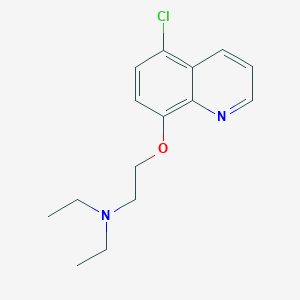
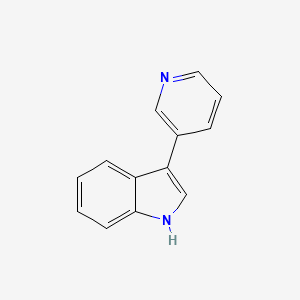
![4,8,12-Triphenyl-8,12-dihydro-4H-4,8,12-triaza-3a2-boradibenzo[cd,mn]pyrene](/img/structure/B12963102.png)
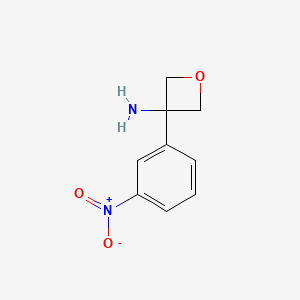
![4-(7-Methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B12963125.png)
